HDAC8 Inhibition: Superior Potency of 3-Amino-N-(2,4-dimethylphenyl)benzamide vs. Generic 3-Aminobenzamide
In a head-to-head comparison of histone deacetylase 8 (HDAC8) inhibition, 3-amino-N-(2,4-dimethylphenyl)benzamide demonstrates significantly enhanced potency relative to the simpler, generic analog 3-aminobenzamide. The target compound achieves an IC50 of 130 nM against recombinant human HDAC8 [1], whereas 3-aminobenzamide exhibits an IC50 of >10,000 nM under similar assay conditions [2]. This represents a greater than 75-fold improvement in inhibitory activity, directly attributable to the optimized N-aryl substitution pattern.
| Evidence Dimension | Inhibitory activity against recombinant human HDAC8 |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | 3-Aminobenzamide, IC50 > 10,000 nM (reported as >10 μM) |
| Quantified Difference | >75-fold improvement in potency |
| Conditions | Recombinant human full-length N-terminal His6/SUMO-tagged HDAC8 expressed in E. coli BL21 DE3; substrate: Boc-Lys(Ac)-AMC |
Why This Matters
This quantifiable potency advantage makes the compound a far superior starting point for HDAC8 inhibitor development, reducing the need for extensive medicinal chemistry optimization and accelerating SAR campaigns.
- [1] BindingDB. (n.d.). BDBM50529155 (CHEMBL4553969). Affinity Data: IC50 = 130 nM for HDAC8. Retrieved from bdb8.ucsd.edu View Source
- [2] Banerjee, S., et al. (2011). An efficient anticancer histone deacetylase inhibitor and its analogues for human HDAC8. Retrieved from semanticscholar.org View Source
